2-Chloro-4-ethyl-5-methoxypyrimidine
Description
2-Chloro-4-ethyl-5-methoxypyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at position 2, an ethyl group at position 4, and a methoxy group at position 5. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties . The ethyl and methoxy substituents likely influence its lipophilicity and reactivity, distinguishing it from simpler chloro- or methoxy-substituted pyrimidines.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-4-ethyl-5-methoxypyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-3-5-6(11-2)4-9-7(8)10-5/h4H,3H2,1-2H3 |
InChI Key |
ZYOAWHBDVAFHAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The target compound’s 2-Cl, 4-ethyl, and 5-OMe arrangement contrasts with 4,6-Dichloro-5-methoxypyrimidine, where dual chlorine atoms at positions 4 and 6 create distinct steric and electronic effects .
- Functional Group Variation: Amino groups (e.g., in 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine) enhance hydrogen-bonding capacity, favoring interactions in biological systems , whereas methoxy groups prioritize steric modulation.
Physicochemical Properties
- Melting Points: Ethyl-substituted derivatives (e.g., 4-amino-2-ethylamino-5-hydroxymethylpyrimidine) exhibit lower melting points (~133–136°C) compared to dichloro analogs (313–315 K), likely due to reduced symmetry and weaker intermolecular forces .
- Crystal Packing : In 4,6-Dichloro-5-methoxypyrimidine, short Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice, a feature absent in ethyl-substituted derivatives .
- Lipophilicity : The ethyl group in this compound likely increases logP compared to methyl or methoxymethyl analogs, impacting solubility and membrane permeability.
Limitations and Contradictions
- Data Gaps : Specific data for this compound (e.g., melting point, synthetic yield) are absent in the provided evidence, necessitating extrapolation from analogs.
- Substituent Effects : While ethyl groups enhance lipophilicity, they may reduce synthetic accessibility compared to smaller substituents like methyl or methoxy.
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